
1-(3-Isobutoxyphenyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Isobutoxyphenyl)cyclopropanamine is an organic compound that features a cyclopropane ring attached to an amine group and a phenyl ring substituted with an isobutoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Isobutoxyphenyl)cyclopropanamine typically involves the cyclopropanation of an appropriate precursor, followed by functional group modifications. One common method is the reaction of 3-isobutoxybenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include distillation, crystallization, or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Isobutoxyphenyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The phenyl ring can be hydrogenated to form cyclohexyl derivatives.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of azides or thiol-substituted products.
Aplicaciones Científicas De Investigación
1-(3-Isobutoxyphenyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-Isobutoxyphenyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors. For example, it could inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters like serotonin and dopamine in the brain, which can have antidepressant effects.
Comparación Con Compuestos Similares
1-(3-Methoxyphenyl)cyclopropanamine: Similar structure but with a methoxy group instead of an isobutoxy group.
1-(3-Chlorophenyl)cyclopropanamine: Contains a chlorine atom instead of an isobutoxy group.
1-(3-Fluorophenyl)cyclopropanamine: Features a fluorine atom in place of the isobutoxy group.
Uniqueness: 1-(3-Isobutoxyphenyl)cyclopropanamine is unique due to the presence of the isobutoxy group, which can influence its lipophilicity, metabolic stability, and interaction with biological targets. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
1-[3-(2-methylpropoxy)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-10(2)9-15-12-5-3-4-11(8-12)13(14)6-7-13/h3-5,8,10H,6-7,9,14H2,1-2H3 |
Clave InChI |
WUOVHENDDVJQIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC=CC(=C1)C2(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




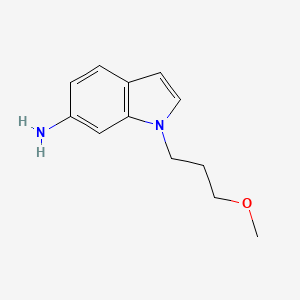
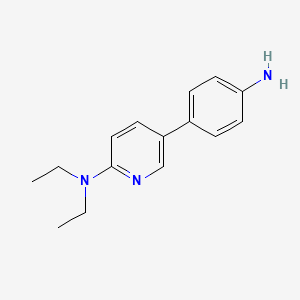

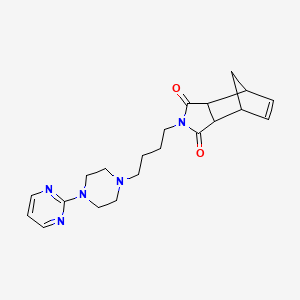
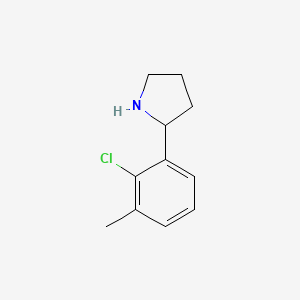


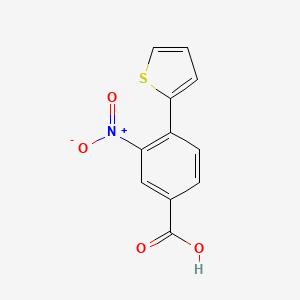

![[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12082125.png)


